

Quantitative Activity Data

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Compound Focus: Ertiprotafib

CAS No.: 251303-04-5

Cat. No.: S527391

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The potency of **Ertiprotafib** against its various targets is characterized by IC_{50} and EC_{50} values, which are crucial for understanding its biological profile. The following table consolidates this key quantitative data.

Target	Activity	Potency (IC_{50}/EC_{50})	Citations
PTP1B	Inhibition	1.6 μ M (reported range: 1.6 - 29 μ M)	[1] [2] [3]
IKK- β	Inhibition	400 nM	[1] [3] [4]
PPAR α	Agonism	~1 μ M	[1] [3]
PPAR β	Agonism	~1 μ M	[1] [3]

Experimental Data & Protocols

The biological effects of **Ertiprotafib** have been characterized in specific in vitro and in vivo models, with detailed protocols available.

In Vitro Assay Protocol (IKK- β Inhibition)

- Method:** The kinase activity of IKK- β was measured using a peptide substrate containing the I κ B phosphorylation motif. **Ertiprotafib** was tested in doses ranging from 0.001-1 μ M.

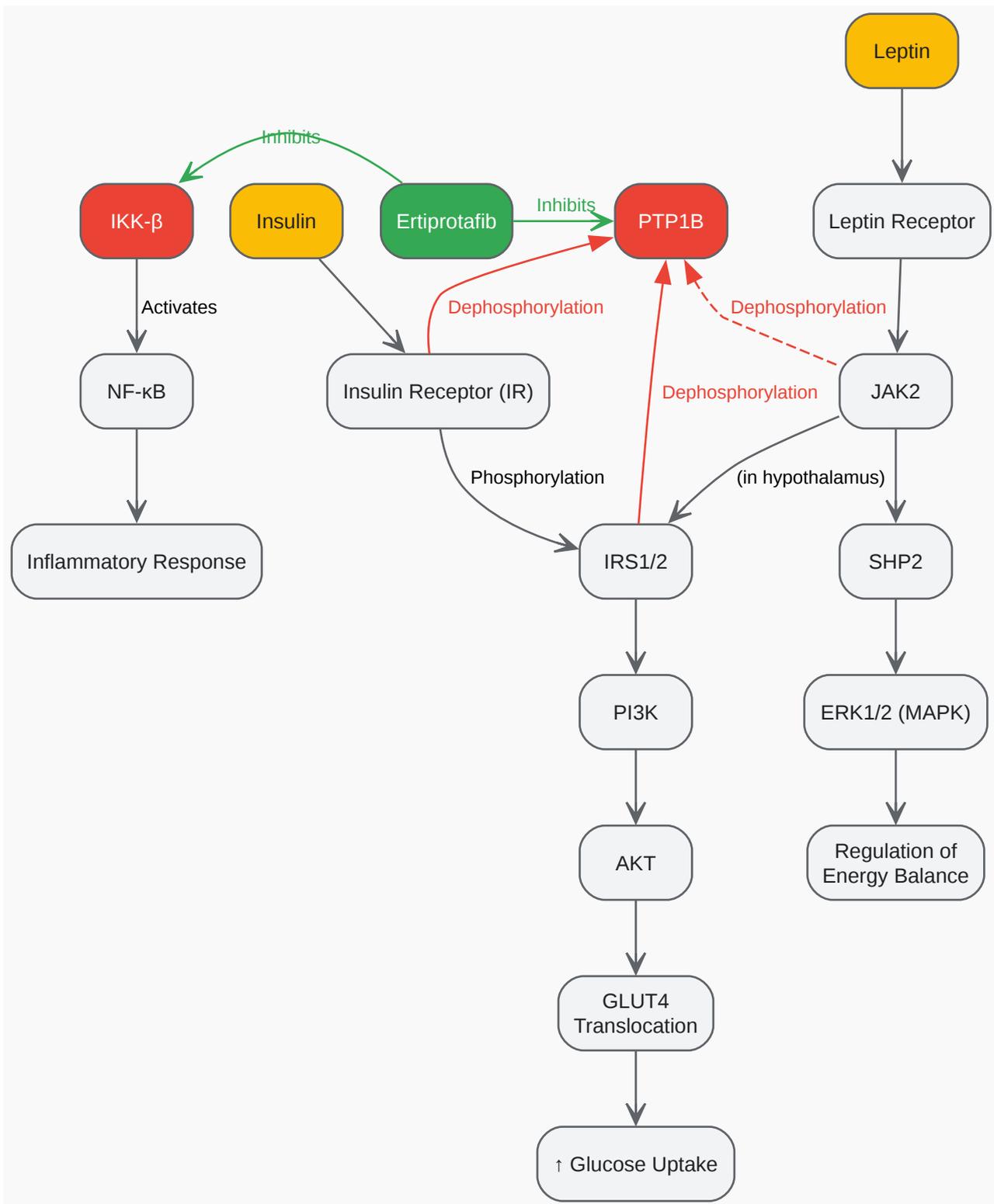
- **Measurement:** The phosphorylated peptide product was determined using an ELISA-type assay with time-resolved fluorescence (TRF) measurements.
- **Result:** This assay yielded an IC_{50} value of 400 ± 40 nM for IKK- β inhibition [4].

In Vivo Experiment Protocol (Glucose Metabolism)

- **Animal Model:** 11-week-old male *ob/ob* mice (leptin-deficient model of diabetes and obesity).
- **Dosage & Administration:** 25 mg/kg, administered orally (by gavage) daily for 4 days. The compound was formulated in an aqueous suspension of 2% Tween 80 and 0.5% methylcellulose [1].
- **Key Measurements:**
 - **Blood Glucose:** Measured from tail blood using a glucometer.
 - **Insulin Levels:** Measured by enzyme-linked immunosorbent assay (ELISA).
 - **Lipid Levels:** Serum triglyceride and free fatty acid levels were substantially reduced [1] [3].
- **Result:** Treatment normalized fasting blood glucose and significantly decreased insulin and serum triglyceride levels [4].

Mechanism of Action and Signaling Pathways

Ertiprotafib's mechanism of action for improving glycemic control is multifaceted, involving several key signaling pathways related to insulin sensitivity and inflammation.



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Ertiprotafib modulates insulin, leptin, and inflammatory signaling pathways by inhibiting PTP1B and IKK-β [1] [5] [6].

Formulation and Solubility

For laboratory research, proper preparation of **Ertiprotafib** is essential. Here are two common in vivo formulation protocols.

Formulation Component	Protocol 1 (Suspension)	Protocol 2 (Clear Solution)
DMSO	10%	10%
PEG 300	40%	-
Tween 80	5%	-
Saline	45%	-
Corn Oil	-	90%
Final Concentration	2.5 mg/mL	≥ 2.5 mg/mL
Resulting Solution	Suspended solution	Clear solution

Preparation Instructions: Add co-solvents sequentially from left to right, with mixing. For the suspension, sonication is recommended [1] [3].

Why Was Ertiprotafib Discontinued?

Despite its promising multi-target mechanism, **Ertiprotafib** was **discontinued after Phase II clinical trials for type 2 diabetes** [7]. Publicly available sources do not specify the exact reasons, but scientific literature suggests that the development of clinically relevant PTP1B inhibitors has been challenging overall due to issues with **undesirable side effects and low selectivity** [2].

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